molecular formula C10H11ClF3NO2 B1142061 (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride CAS No. 122839-50-3

(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride

Cat. No. B1142061
M. Wt: 269.65
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride, commonly known as TFMPA, is a highly potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a white crystalline powder that is soluble in water and has a molecular weight of 281.69 g/mol. TFMPA is widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.

Mechanism Of Action

TFMPA acts as a competitive antagonist of (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride, meaning that it binds to the receptor and prevents its activation by glutamate. (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride is a G protein-coupled receptor that is involved in the regulation of synaptic transmission and plasticity. By blocking the activity of (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride, TFMPA can modulate the function of neural circuits and alter cellular signaling pathways.

Biochemical And Physiological Effects

TFMPA has been shown to have a number of biochemical and physiological effects in various experimental models. For example, it can reduce the release of glutamate in the brain, inhibit the activation of intracellular signaling pathways, and modulate the expression of genes involved in synaptic plasticity. TFMPA has also been shown to have analgesic effects in animal models of pain.

Advantages And Limitations For Lab Experiments

One of the main advantages of TFMPA is its high potency and selectivity for (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride. This makes it a valuable tool for studying the specific role of this receptor subtype in various physiological and pathological processes. However, TFMPA has some limitations as well. For example, it can be difficult to administer in vivo due to its poor solubility and low bioavailability. Additionally, its effects on other mGluR subtypes and non-glutamatergic receptors are not well understood.

Future Directions

There are many potential future directions for research involving TFMPA. One area of interest is the role of (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride in neurodegenerative diseases such as Alzheimer's and Parkinson's. TFMPA has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have therapeutic potential. Another area of interest is the use of TFMPA as a tool for studying the neural circuits involved in addiction and other psychiatric disorders. Finally, there is ongoing research into the development of new (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride antagonists with improved pharmacokinetic properties and selectivity profiles.

Synthesis Methods

The synthesis of TFMPA involves the reaction of (S)-3-amino-2-hydroxypropanoic acid with 4-(trifluoromethyl)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted into its hydrochloride salt form by reacting it with hydrochloric acid. The synthesis of TFMPA is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

TFMPA is a valuable tool for studying the function of (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride in the brain and other tissues. It has been used in a wide range of scientific studies, including investigations of neurodegenerative diseases, addiction, and pain. TFMPA has also been used to study the role of (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride in learning and memory, anxiety, and depression.

properties

IUPAC Name

(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZOSPMXOKBQIS-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride

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